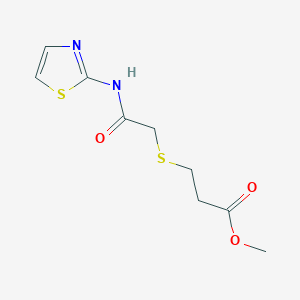
3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of quinazoline derivatives, which have been found to exhibit various biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
科学的研究の応用
AMPA Receptor Antagonism
Quinazolin-4-one derivatives have been studied for their potential as AMPA receptor antagonists. A series by Chenard et al. (2001) demonstrated the synthesis of various quinazolin-4-ones, including 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, to investigate their structure-activity relationship for AMPA receptor inhibition. These compounds showed a range of potencies, helping to understand the role of fluorophenyl positioning relative to the quinazolin-4-one ring in affecting receptor activity (Chenard et al., 2001).
Antibacterial Properties
Geesi et al. (2020) explored the antibacterial properties of 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, a novel compound synthesized through a sulfur arylation reaction. This study included Raman analysis and crystal structure determination, revealing significant antibacterial activity (Geesi et al., 2020).
Antiviral Activities
Selvam et al. (2007) investigated novel 3-sulphonamido-quinazolin-4(3H)-One derivatives for their antiviral properties. These compounds were tested against various viruses, including influenza A and dengue, demonstrating potential antiviral activities (Selvam et al., 2007).
Tyrosinase Inhibition
Wang et al. (2016) synthesized 2-(4-Fluorophenyl)-quinazolin-4(3H)-one and evaluated its ability to inhibit tyrosinase, an enzyme involved in melanin production. Their study provided insights into the compound's potential as a novel inhibitor for treating hyperpigmentation (Wang et al., 2016).
Antimicrobial Activity
A study by Alagarsamy et al. (2016) focused on the synthesis and antimicrobial activities of 1-(4-oxo-3-(4-fluorophenyl)-3H- quinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives. These compounds demonstrated significant antimicrobial effects, highlighting the potential of fluorophenyl quinazolin-4-one derivatives in antimicrobial applications (Alagarsamy et al., 2016).
Anticancer Properties
Noolvi and Patel (2013) synthesized novel quinazoline derivatives and evaluated their anticancer activity, particularly targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. Their study demonstrated the potential of these compounds as antitumor agents (Noolvi & Patel, 2013).
特性
CAS番号 |
65141-59-5 |
|---|---|
製品名 |
3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
分子式 |
C14H9FN2OS |
分子量 |
272.3 |
IUPAC名 |
3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H9FN2OS/c15-9-4-3-5-10(8-9)17-13(18)11-6-1-2-7-12(11)16-14(17)19/h1-8H,(H,16,19) |
InChIキー |
KHLKKARCHAGCII-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=CC=C3)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2917726.png)
![Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B2917730.png)
![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2917733.png)
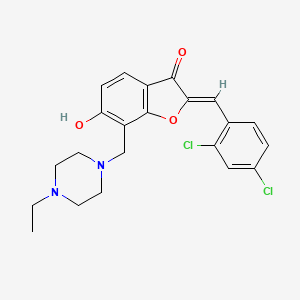
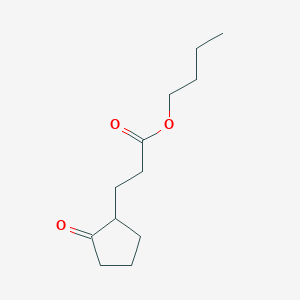
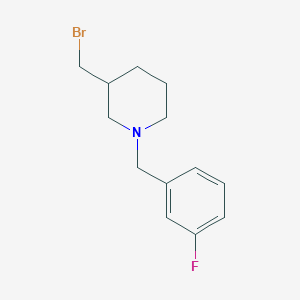
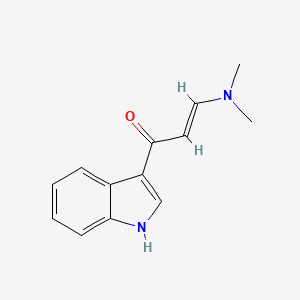
![N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2917740.png)
![tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate](/img/structure/B2917741.png)
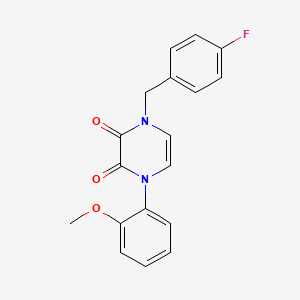
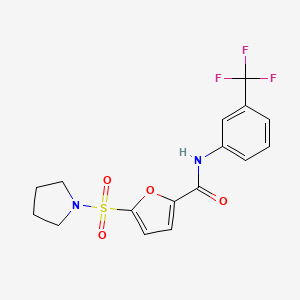
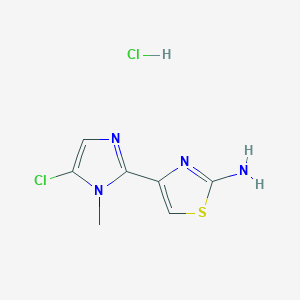
![N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide](/img/structure/B2917747.png)
